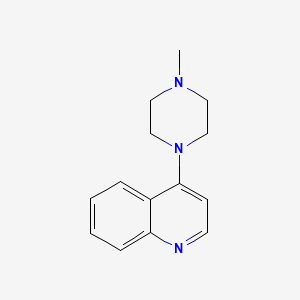

4-(4-Methylpiperazin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methylpiperazin-1-yl)quinoline is a heterocyclic compound. It has a unique structure that finds applications in various fields. The molecular formula is C14H17N3 and the molecular weight is 227.311 .

Synthesis Analysis

The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline or similar compounds often involves complex chemical reactions . For instance, the synthesis of fluoroquinolones, a family of compounds related to quinolones, involves structural modifications by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis

The molecular structure of 4-(4-Methylpiperazin-1-yl)quinoline is complex and unique . The piperazine ring often adopts a chair conformation with the methyl group in an equatorial position . The molecule’s electrophilic addition site is 4-N in the piperazine group . The site for nucleophilic attack is both 13-C and 15-C in the quinoline group .Physical And Chemical Properties Analysis

4-(4-Methylpiperazin-1-yl)quinoline has a molecular weight of 227.311 . The compound 4-(4-Methylpiperazin-1-yl)aniline, which is structurally similar, has a molecular weight of 191.28 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Derivatives : Efficient syntheses of derivatives of 4-(4-Methylpiperazin-1-yl)quinoline have been achieved, particularly focusing on carboxylic acid derivatives, showcasing their importance in the development of heterocyclic compounds (Chu & Claiborne, 1987).

Characterization and Analysis : Detailed characterization using spectroscopic techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy has been performed on synthesized compounds like 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. Such studies are crucial for understanding the molecular structure and properties of these compounds (Murugesan et al., 2021).

Pharmacological Research

Anticancer Activity : 4-(4-Methylpiperazin-1-yl)quinoline derivatives have shown significant anticancer activity. For instance, compounds with certain heteroaromatic substituents exhibited high levels of anticancer activity, highlighting their potential in cancer drug development (Konovalenko et al., 2022).

Histamine H4 Receptor Ligands : Some derivatives have been identified as potent ligands for the human histamine H4 receptor, indicating their potential use in treating inflammatory conditions. In vivo studies have shown significant anti-inflammatory properties (Smits et al., 2008).

Green Chemistry and Catalyst Development

- Green Synthesis : The development of green chemistry approaches, such as using nanocrystalline titania-based sulfonic acid as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, represents an environmentally friendly and efficient method for compound synthesis (Murugesan, Gengan & Krishnan, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-Methylpiperazin-1-yl)quinoline are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, and their inhibition can lead to significant biological effects.

Result of Action

The molecular and cellular effects of 4-(4-Methylpiperazin-1-yl)quinoline’s action are likely related to its inhibition of its target enzymes. This can disrupt normal protein degradation and processing, leading to alterations in cellular function and potentially cell death .

Action Environment

The action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)quinoline can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-6-7-15-13-5-3-2-4-12(13)14/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJBJTVNVZQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2465821.png)

![7-azepan-1-yl-3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2465822.png)

![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)

![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)

![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)

![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)

![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)